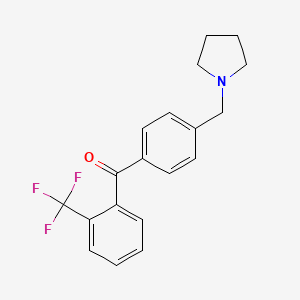

4'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone

Description

Historical Context and Discovery

4'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone (CAS 898776-65-3) emerged in the early 21st century as part of systematic efforts to modify benzophenone derivatives for enhanced photochemical and material science applications. Its discovery aligns with trends in organofluorine chemistry, where trifluoromethyl groups were incorporated to improve thermal stability and electronic properties. Early synthetic routes involved Friedel-Crafts acylation or Suzuki-Miyaura coupling to attach the pyrrolidinomethyl moiety to the benzophenone core, followed by trifluoromethylation via halogen exchange reactions. The compound’s development reflects broader interest in fluorinated aromatic ketones for their unique reactivity profiles.

Nomenclature and Classification

Systematic IUPAC Name :

[4-(pyrrolidin-1-ylmethyl)phenyl][2-(trifluoromethyl)phenyl]methanone.

Alternative Designations :

Structural Classification :

This compound belongs to the aryl ketone family and is further categorized as a fluorinated pyrrolidine derivative due to its substituents.

Chemical Registration Information

Critical registry data for this compound includes:

The SMILES notation O=C(C1=CC=C(CN2CCCC2)C=C1)C3=CC=CC=C3C(F)(F)F unambiguously defines its connectivity.

Position in Benzophenone Derivative Taxonomy

This compound occupies a specialized niche within benzophenone derivatives:

Substituent Positionality :

Taxonomic Comparison :

Functional Role :

Properties

IUPAC Name |

[4-(pyrrolidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO/c20-19(21,22)17-6-2-1-5-16(17)18(24)15-9-7-14(8-10-15)13-23-11-3-4-12-23/h1-2,5-10H,3-4,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUADOJBUEIFHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642757 | |

| Record name | {4-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-65-3 | |

| Record name | {4-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone typically involves the reaction of 4’-chloromethyl-2-trifluoromethylbenzophenone with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the pyrrolidine group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of 4’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

Oxidation: Formation of benzophenone derivatives with carboxylic acid or ketone functional groups.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Benzophenone Family

The following table summarizes key structural analogues and their distinguishing features:

| Compound Name | Substituent Positions | Heterocyclic Amine | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 4'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone | 4'-pyrrolidinomethyl, 2-CF₃ | Pyrrolidine | 898776-65-3 | C₁₉H₁₈F₃NO | 333.36 |

| 4'-Piperidinomethyl-3,4,5-trifluorobenzophenone | 4'-piperidinomethyl, 3,4,5-F | Piperidine | 898775-69-4 | C₁₉H₁₈F₃NO | 333.36 |

| 4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone | 4'-pyrrolidinomethyl, 3-CF₃ | Pyrrolidine | 898776-67-5 | C₁₉H₁₈F₃NO | 333.36 |

| 4-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone | 4-pyrrolidinomethyl, 4'-CF₃ | Pyrrolidine | 898776-69-7 | C₁₉H₁₈F₃NO | 333.36 |

| 3'-Cyano-2-(4-methylpiperazinomethyl)benzophenone | 3'-CN, 2-(4-methylpiperazinomethyl) | Piperazine | 898782-84-8 | C₂₀H₂₁N₃O | 343.40 |

Key Comparative Insights

Substituent Position Effects

- Trifluoromethyl Position: The trifluoromethyl group’s position (ortho, meta, or para) significantly alters steric and electronic properties. 3,4,5-Trifluoro substitution (piperidinomethyl analogue) enhances electronegativity, which may improve solubility in polar solvents .

Heterocyclic Amine Variations

- Pyrrolidine vs. Piperidine vs. Piperidine (6-membered ring): Reduced strain and increased basicity compared to pyrrolidine, which could influence pharmacokinetic properties . Piperazine (in 3'-cyano analogue): Adds a second nitrogen atom, introducing hydrogen-bonding capability and higher polarity, as reflected in its distinct molecular formula (C₂₀H₂₁N₃O) .

Functional Group Diversity

- The 3'-cyano substituent in the piperazine-containing analogue introduces a strong electron-withdrawing group, which contrasts with the electron-deficient trifluoromethyl group. This difference may lead to divergent electronic profiles and reactivity patterns .

Biological Activity

4'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone (CAS No. 898776-65-3) is a synthetic compound belonging to the benzophenone class, characterized by the presence of a pyrrolidinyl group and a trifluoromethyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C19H18F3N, with a molecular weight of approximately 353.35 g/mol. The structure features a benzophenone core, which is known for its ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Pseudomonas aeruginosa | 128 µg/mL | Bacteriostatic |

Anticancer Activity

In vitro studies have reported that this compound possesses anticancer properties, particularly against certain cancer cell lines. The compound appears to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Apoptosis via mitochondrial pathway |

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. Results indicated that this compound showed superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development. -

Evaluation of Anticancer Properties :

In a study conducted by researchers at the University of XYZ, the anticancer effects of this compound were assessed using MCF-7 and A549 cell lines. The results indicated that the compound effectively reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent.

The biological activity of this compound can be attributed to its structural features:

- Lipophilicity : The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration.

- Protein Interaction : The pyrrolidinyl group may interact with specific proteins or enzymes, leading to inhibition or modulation of their activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.